4-(2,4-Dichlorophenyl)pyrimidin-2-amine
Description
The exact mass of the compound 4-(2,4-Dichlorophenyl)pyrimidin-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(2,4-Dichlorophenyl)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,4-Dichlorophenyl)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3/c11-6-1-2-7(8(12)5-6)9-3-4-14-10(13)15-9/h1-5H,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQPBSILLIMQBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406418 | |
| Record name | 4-(2,4-dichlorophenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
828273-03-6 | |
| Record name | 4-(2,4-dichlorophenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,4-DICHLOROPHENYL)-2-PYRIMIDINAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 4-(2,4-Dichlorophenyl)pyrimidin-2-amine. In the dynamic landscape of drug discovery and development, a profound understanding of a molecule's physicochemical characteristics is paramount. These properties govern the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a potential therapeutic agent, ultimately dictating its journey from a laboratory curiosity to a clinical candidate. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed exploration of this compound's synthesis, predicted physicochemical parameters, and standardized protocols for their experimental determination. The synthesis of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine is detailed, followed by in silico predictions of its key physicochemical properties. Recognizing the frequent necessity for empirical validation, this guide also furnishes robust, step-by-step experimental methodologies for determining these properties. Furthermore, a theoretical spectroscopic analysis is provided to aid in the structural elucidation and characterization of this molecule.
Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery
The path to a successful therapeutic agent is paved with a deep understanding of its fundamental chemical and physical attributes. The physicochemical properties of a drug candidate are not merely academic data points; they are critical determinants of its ultimate success or failure.[1] These properties, including solubility, lipophilicity, and ionization state (pKa), collectively influence a molecule's pharmacokinetic and pharmacodynamic behavior.[2]
A delicate balance between these characteristics is often required. For instance, adequate aqueous solubility is necessary for formulation and absorption in the gastrointestinal tract, while sufficient lipophilicity is crucial for permeating biological membranes to reach the target site of action. The ionization state of a molecule at physiological pH affects its solubility, permeability, and interaction with its biological target. Consequently, the early characterization of these properties is an indispensable component of modern drug discovery, enabling the rational design and optimization of molecules with favorable ADMET profiles. This guide focuses on 4-(2,4-Dichlorophenyl)pyrimidin-2-amine, a molecule of interest due to the prevalence of the pyrimidine scaffold in a wide range of biologically active compounds.
Molecular Profile of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine
A foundational understanding of the target molecule begins with its structural and basic chemical information.
Figure 1: Chemical structure of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine.
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
| IUPAC Name | 4-(2,4-Dichlorophenyl)pyrimidin-2-amine | - |
| CAS Number | 828273-03-6 | [3] |
| Molecular Formula | C₁₀H₇Cl₂N₃ | [3] |
| Molecular Weight | 240.09 g/mol | [3] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C2=NC=NC(=C2)N | - |
Predicted Physicochemical Properties
In the absence of extensive experimental data for novel compounds, in silico prediction tools serve as a valuable first-pass assessment. These computational models leverage vast databases of existing chemical structures and their measured properties to estimate the characteristics of new molecules. The following table summarizes the predicted physicochemical properties of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine using widely accepted algorithms.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Method/Tool |
| Melting Point (°C) | 180-220 | Estimation based on similar structures |
| Boiling Point (°C) | ~450 | Estimation based on similar structures |
| logP (o/w) | 3.10 ± 0.61 | SwissADME[4][5] |
| Water Solubility | Moderately soluble | SwissADME[4][5] |
| pKa (most basic) | 3.5 ± 0.1 | ACD/Labs Percepta[6] |
It is imperative to note that these are computationally derived estimates and should be confirmed by experimental determination.
Synthesis of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine
The synthesis of 4-aryl-2-aminopyrimidines is efficiently achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This method offers a versatile and high-yielding route to this class of compounds.
Synthetic Scheme
Figure 2: Synthetic workflow for 4-(2,4-Dichlorophenyl)pyrimidin-2-amine.
Detailed Protocol
This protocol is based on established methods for Suzuki coupling of chloropyrimidines.[7][8]
-
Reaction Setup: To a microwave reaction vial, add 2-amino-4-chloropyrimidine (1.0 eq), (2,4-dichlorophenyl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, for instance, potassium carbonate (2.0 eq).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Conditions: Seal the vial and heat the mixture under microwave irradiation to a temperature of 120-140 °C for 15-30 minutes. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 4-(2,4-Dichlorophenyl)pyrimidin-2-amine.
Experimental Protocols for Physicochemical Property Determination
The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.[9]
-
Sample Preparation: Finely powder a small amount of the crystalline 4-(2,4-Dichlorophenyl)pyrimidin-2-amine.
-
Capillary Loading: Introduce the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.[10]
-
Measurement: Place the capillary tube in a melting point apparatus and heat at a steady rate.[11]
-
Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.[10]
Solubility Determination
Assessing the solubility of a compound in various solvents is crucial for understanding its behavior in different environments.[12]
-
Solvent Selection: Prepare a panel of relevant solvents, including water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 M HCl, and 0.1 M NaOH, as well as common organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).
-
Sample Preparation: Accurately weigh a small amount of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine (e.g., 1 mg) into separate vials for each solvent.
-
Solvent Addition and Equilibration: Add a measured volume of each solvent to the respective vials. Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Analysis: After equilibration, centrifuge the samples to pellet any undissolved solid. Analyze the concentration of the compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine-containing compound, this reflects the equilibrium between the protonated and neutral forms.
-
Method Selection: Potentiometric titration is a reliable method for pKa determination.
-
Sample Preparation: Prepare a solution of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine of known concentration in a suitable solvent system, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl).
-
Data Analysis: Monitor the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and is a critical parameter for predicting its membrane permeability and overall ADMET properties. The shake-flask method is the gold standard for its determination.[8]
-
Phase Preparation: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer like PBS pH 7.4).[13]
-
Sample Preparation: Prepare a stock solution of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine in a suitable solvent (e.g., DMSO).
-
Partitioning: Add a small aliquot of the stock solution to a mixture of the saturated n-octanol and aqueous phases in a known volume ratio.
-
Equilibration: Vigorously shake the mixture for a set period to allow for partitioning of the compound between the two phases, and then allow the phases to separate.[7]
-
Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC-UV.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of synthesized compounds.[14]
Predicted ¹H and ¹³C NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei. The following are predicted NMR spectra for 4-(2,4-Dichlorophenyl)pyrimidin-2-amine.
Table 3: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyrimidine H-5 | 7.0 - 7.2 | d |
| Pyrimidine H-6 | 8.2 - 8.4 | d |
| Phenyl H-3' | 7.5 - 7.7 | d |
| Phenyl H-5' | 7.3 - 7.5 | dd |
| Phenyl H-6' | 7.6 - 7.8 | d |
| Amine NH₂ | 5.5 - 6.5 | br s |
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| Pyrimidine C-2 | 162 - 164 |
| Pyrimidine C-4 | 165 - 167 |
| Pyrimidine C-5 | 115 - 117 |
| Pyrimidine C-6 | 158 - 160 |
| Phenyl C-1' | 135 - 137 |
| Phenyl C-2' | 132 - 134 |
| Phenyl C-3' | 130 - 132 |
| Phenyl C-4' | 133 - 135 |
| Phenyl C-5' | 127 - 129 |
| Phenyl C-6' | 130 - 132 |
Note: Predicted spectra were generated using online prediction tools and should be used as a guide for experimental data interpretation.[12][15]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies for 4-(2,4-Dichlorophenyl)pyrimidin-2-amine include:
-
N-H stretching (amine): 3300-3500 cm⁻¹
-
C=N and C=C stretching (aromatic rings): 1500-1650 cm⁻¹
-
C-Cl stretching: 600-800 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-(2,4-Dichlorophenyl)pyrimidin-2-amine, the expected molecular ion peak (M⁺) would be observed at m/z ≈ 239, with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Conclusion
This technical guide has provided a comprehensive examination of the physicochemical properties of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine. By presenting a plausible synthetic route, in silico predicted properties, and detailed experimental protocols for their validation, this document serves as a valuable resource for researchers engaged in the study and potential development of this and related compounds. The emphasis on both predictive and experimental approaches underscores the synergistic relationship between computational chemistry and laboratory practice in modern drug discovery. A thorough understanding and empirical determination of the properties outlined herein are critical first steps in assessing the therapeutic potential of this promising molecular scaffold.
References
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. Retrieved from [Link]
-
Experiment-1 Aim - To determine the melting point of given solid substance. Course Hero. Retrieved from [Link]
-
Simple Method for the Estimation of pKa of Amines. (2014). ResearchGate. Retrieved from [Link]
-
LogP / LogD shake-flask method. (2024). Protocols.io. Retrieved from [Link]
- Importance of Physicochemical Properties In Drug Discovery. (2015). International Journal of Pharmaceutical Sciences and Research.
-
Solubility of Organic Compounds. (2023). University of Calgary. Retrieved from [Link]
- Regioselective preparation of substituted pyrimidines. Google Patents.
- Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS. (2022). ACS Central Science.
-
Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. Retrieved from [Link]
- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (2012). PubMed.
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Scribd. Retrieved from [Link]
-
PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. WIPO Patentscope. Retrieved from [Link]
-
Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Retrieved from [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. (2022). National Institutes of Health. Retrieved from [Link]
-
experiment (1) determination of melting points. (2021). slideshare. Retrieved from [Link]
- Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. (2022). MDPI.
-
Physicochemical properties. Fiveable. Retrieved from [Link]
-
Development of Methods for the Determination of pKa Values. National Institutes of Health. Retrieved from [Link]
-
Melting point determination. University of Calgary. Retrieved from [Link]
-
Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). PubMed. Retrieved from [Link]
-
nmrshiftdb2 - open nmr database on the web. nmrshiftdb2. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expasy - SIB Swiss Institute of Bioinformatics [expasy.org]
- 5. SwissADME [swissadme.ch]
- 6. acdlabs.com [acdlabs.com]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. Directory of in silico Drug Design tools [click2drug.org]
- 11. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simulate and predict NMR spectra [nmrdb.org]
- 13. pjps.pk [pjps.pk]
- 14. CN106632077B - A kind of preparation method of 2-amino-4-bromopyrimidine - Google Patents [patents.google.com]
- 15. app.nmrium.com [app.nmrium.com]
Navigating Isomerism: A Technical Guide to the Synthesis and Application of Dichloronaphthyl s-Triazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of a representative molecule for the chemical formula C10H7Cl2N3, focusing on the IUPAC name 2,4-dichloro-6-(naphthalen-1-yl)-1,3,5-triazine . Given the vast isomeric possibilities for this molecular formula, this document centers on a synthetically accessible and functionally relevant derivative that combines the privileged naphthalene scaffold with the versatile 1,3,5-triazine core. As Senior Application Scientists, our goal is to present not just a protocol, but a comprehensive understanding of the causality behind the experimental choices, ensuring both technical accuracy and field-proven insights.
Introduction: The Challenge of Isomerism and the s-Triazine Scaffold
The molecular formula C10H7Cl2N3 represents a multitude of constitutional isomers, each with a unique IUPAC name and distinct physicochemical properties. A logical and synthetically pertinent structural class for this formula involves the linkage of a dichloronaphthyl moiety to a triazine ring. The 1,3,5-triazine, or s-triazine, ring is a particularly significant scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are known to possess a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4]
The s-triazine core, readily accessible from the inexpensive starting material cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), allows for the sequential and controlled substitution of its chlorine atoms.[1][5] This feature enables the construction of a diverse library of molecules with tailored properties. This guide will focus on a specific isomer, 2,4-dichloro-6-(naphthalen-1-yl)-1,3,5-triazine, as a case study to illustrate the synthesis, characterization, and potential applications of this class of compounds.
Physicochemical and Computed Properties
The properties of 2,4-dichloro-6-(naphthalen-1-yl)-1,3,5-triazine are crucial for its handling, reactivity, and potential applications. Below is a table summarizing its key computed and known properties. A similar commercially available isomer, 2,4-dichloro-6-(naphthalen-2-yl)-1,3,5-triazine (CAS No. 112719-97-8), has a molecular weight of 276.12 g/mol .[6]
| Property | Value | Source |
| IUPAC Name | 2,4-dichloro-6-(naphthalen-1-yl)-1,3,5-triazine | - |
| Molecular Formula | C13H7Cl2N3 | [6] |
| Molecular Weight | 276.12 g/mol | [6] |
| Canonical SMILES | ClC1=NC(C2=CC=CC3=C2C=CC=C3)=NC(Cl)=N1 | [6] |
| Storage | Inert atmosphere, 2-8°C | [6] |
| Hazard Statements | H302, H315, H319, H335 | [6] |
Synthesis of 2,4-dichloro-6-(naphthalen-1-yl)-1,3,5-triazine: A Step-by-Step Protocol
The synthesis of substituted 1,3,5-triazines is most practically achieved through the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride.[5] The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise functionalization.[7]
Synthesis Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 112719-97-8|2,4-Dichloro-6-(naphthalen-2-yl)-1,3,5-triazine|BLD Pharm [bldpharm.com]
- 7. preprints.org [preprints.org]
A Technical Guide to the Solubility and Stability of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The successful development of any new chemical entity hinges on a thorough understanding of its fundamental physicochemical properties. This guide provides an in-depth analysis of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine, a compound of interest in drug discovery, focusing on its solubility and stability characteristics. We present a logical, evidence-based framework for characterization, detailing not just the protocols but the scientific rationale behind them. This document is designed to be a practical resource for scientists aiming to build a robust data package for similar heterocyclic compounds, ensuring data integrity and accelerating development timelines.
Introduction and Physicochemical Overview
4-(2,4-Dichlorophenyl)pyrimidin-2-amine belongs to the class of 2-aminopyrimidine derivatives. These structures are prevalent in pharmacologically active molecules, particularly as kinase inhibitors, due to their ability to form key hydrogen bond interactions with protein targets.[3][4] A comprehensive understanding of solubility and stability is not merely a regulatory requirement but a foundational pillar of successful drug development. Poor solubility can severely limit bioavailability, while instability can compromise safety and efficacy.[3]
1.1. Core Molecular Features The molecule's structure dictates its behavior. Key features include:
-
Pyrimidine Ring: A weakly basic aromatic heterocycle with two nitrogen atoms, which can act as hydrogen bond acceptors.[5]
-
2-Amino Group: A primary amine that can act as a hydrogen bond donor and imparts basicity, suggesting pH-dependent solubility.[6]
-
2,4-Dichlorophenyl Group: A bulky, lipophilic moiety that significantly increases the molecule's hydrophobicity and is likely to decrease aqueous solubility.
1.2. Predicted Physicochemical Properties While experimental data is paramount, in-silico predictions provide a valuable starting point. Publicly available data on structurally similar compounds can offer initial insights. For instance, the calculated LogP (cLogP) for a related molecule is approximately 4.2, indicating high lipophilicity and predicting low aqueous solubility.[7]
| Property | Predicted Value / Characteristic | Implication for Drug Development |
| Molecular Weight | ~256.1 g/mol | Compliant with general "rule-of-five" guidelines. |
| cLogP | High (> 4.0) | Potential for low aqueous solubility; may require formulation enhancement.[7] |
| pKa (predicted) | ~3-4 (for the pyrimidine ring nitrogen) | Solubility is expected to increase at acidic pH values. |
| Hydrogen Bond Donors | 1 (Amine group) | Can participate in hydrogen bonding. |
| Hydrogen Bond Acceptors | 3 (Ring nitrogens, Amine nitrogen) | Can participate in hydrogen bonding. |
Solubility Characterization
Solubility is a critical determinant of a drug's absorption and bioavailability. We will outline protocols for both kinetic and thermodynamic solubility, as they serve different purposes in the discovery and development pipeline. Kinetic solubility is a high-throughput screening assay, while thermodynamic solubility represents the true equilibrium state and is crucial for formulation development.[8][9][10]
Experimental Workflow for Solubility Determination
The following diagram illustrates a logical workflow for a comprehensive solubility assessment.
Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.
Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)
This method determines the equilibrium solubility, which is the gold standard for formulation development. The choice of the shake-flask method is based on its reliability and wide acceptance.[8][11]
-
Preparation: Add an excess amount of solid 4-(2,4-Dichlorophenyl)pyrimidin-2-amine (enough to ensure saturation, e.g., 2-5 mg) to 1 mL of various aqueous buffers (e.g., pH 3.0, 5.0, 7.4, 9.0) in duplicate in glass vials.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 24 to 48 hours. This extended incubation is critical to ensure equilibrium is reached.[8]
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sampling: Carefully collect an aliquot of the clear supernatant.
-
Filtration: Filter the supernatant through a low-binding 0.45 µm filter to remove any remaining particulates.
-
Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method. A standard curve prepared with known concentrations of the compound is used for accurate quantification.
Solubility in Organic Solvents
Understanding solubility in organic solvents is vital for process chemistry, purification, and the preparation of stock solutions for biological assays. Based on the behavior of similar heterocyclic compounds, polar organic solvents are expected to be more effective.[6]
| Solvent | Predicted Solubility Rank | Rationale |
| Dimethyl Sulfoxide (DMSO) | Very High | Aprotic, highly polar solvent; excellent for stock solutions. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO; aprotic and polar.[11] |
| Methanol / Ethanol | Moderate | Polar protic solvents capable of hydrogen bonding.[6][11] |
| Acetonitrile | Moderate-Low | Polar aprotic, but generally less effective than DMSO/DMF.[11] |
| Dichloromethane (DCM) | Low | Non-polar; unlikely to effectively solvate the polar pyrimidine amine. |
| Hexanes | Very Low | Highly non-polar; poor solvent for this compound.[11] |
Stability Assessment and Forced Degradation
Stability testing is essential for identifying potential degradation pathways, determining shelf-life, and developing stability-indicating analytical methods.[12] Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing to provoke degradation.[12] This is a regulatory expectation outlined in ICH guidelines.[13][14][15][16]
Logical Framework for Forced Degradation Studies
The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve degradants from the parent peak without completely destroying the molecule.
Caption: Logical Flow of a Forced Degradation Study.
Protocols for Forced Degradation Studies
A validated stability-indicating HPLC method is a prerequisite for these studies. The method must be able to resolve the parent compound from all significant degradation products.
3.2.1. Hydrolytic Stability
-
Rationale: The amine and pyrimidine ring may be susceptible to hydrolysis under acidic or basic conditions.[17]
-
Acidic Conditions: Dissolve the compound in a 50:50 mixture of acetonitrile and 0.1 M HCl to a final concentration of ~1 mg/mL. Incubate at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of base before analysis.
-
Basic Conditions: Dissolve the compound in a 50:50 mixture of acetonitrile and 0.1 M NaOH to a final concentration of ~1 mg/mL. Incubate at 60°C. Withdraw aliquots at timed intervals. Neutralize with an equivalent amount of acid before analysis.
3.2.2. Oxidative Stability
-
Rationale: Nitrogen-containing heterocycles can be susceptible to oxidation, potentially forming N-oxides.[18]
-
Protocol: Dissolve the compound in a 50:50 mixture of acetonitrile and water to ~1 mg/mL. Add 3% hydrogen peroxide. Store the solution at room temperature, protected from light. Withdraw aliquots at timed intervals for analysis.
3.2.3. Photostability
-
Rationale: Aromatic systems can absorb UV radiation, leading to photochemical degradation. This is a mandatory test as per ICH Q1B guidelines.[13][14][19]
-
Protocol: Expose a thin layer of the solid compound and a solution of the compound (~1 mg/mL in acetonitrile/water) to a calibrated light source. The exposure should be no less than 1.2 million lux hours and 200 watt hours/square meter.[19] A dark control sample, wrapped in aluminum foil, must be stored under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.
3.2.4. Thermal Stability
-
Rationale: Determines the intrinsic stability of the molecule at elevated temperatures. Aromatic amines and heterocyclic systems can undergo thermal degradation.[20][21][22][23][24]
-
Protocol: Store the solid compound in a controlled temperature oven at 80°C. Analyze samples at day 1, 3, and 7 by dissolving a known amount in a suitable solvent and quantifying by HPLC.
Anticipated Degradation Profile
| Stress Condition | Predicted Stability | Potential Degradation Pathway |
| Acidic Hydrolysis | Moderately Stable | Potential for slow hydrolysis of the exocyclic amine, though the pyrimidine ring itself is generally stable to acid. |
| Basic Hydrolysis | Moderately Stable | The pyrimidine ring can be susceptible to nucleophilic attack and ring-opening under harsh basic conditions.[17] |
| Oxidation | Potentially Liable | The ring nitrogens and the exocyclic amine are potential sites for oxidation to form N-oxides or other related impurities. |
| Photolysis | Potentially Liable | Aromatic systems are chromophores and can be susceptible to photodegradation. |
| Thermal (Solid) | Likely Stable | High thermal stability is expected for such heterocyclic compounds, often stable up to 250°C.[20] |
Analytical Methodology: A Self-Validating System
The trustworthiness of all solubility and stability data relies on a robust, validated analytical method. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the standard approach.[25][26]
4.1. HPLC Method Parameters (Example)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm[25]
-
Column Temperature: 30°C
4.2. System Suitability and Validation To ensure the method is self-validating, each analytical run must be preceded by system suitability tests:
-
Peak Tailing Factor: Should be between 0.8 and 1.5.
-
Theoretical Plates: >2000 for the parent peak.
-
Resolution: >2.0 between the parent peak and the closest eluting impurity.
-
Linearity & Range: The method must be linear over the expected concentration range (e.g., 1-200 µg/mL).[25]
Conclusion and Recommendations
This guide outlines a comprehensive strategy for characterizing the solubility and stability of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine.
-
Solubility: The compound is predicted to have low, pH-dependent aqueous solubility, increasing in acidic conditions. It is expected to be freely soluble in polar aprotic solvents like DMSO. For drug development, formulation strategies such as salt formation or amorphous solid dispersions may be necessary to improve oral bioavailability.
-
Stability: The compound is likely to be susceptible to oxidative and photolytic degradation. This necessitates careful handling, storage in light-protected containers, and potentially the inclusion of an antioxidant in formulations. Hydrolytic and thermal stability are predicted to be higher.
The provided protocols and logical frameworks serve as a robust starting point for any researcher tasked with the physicochemical profiling of novel heterocyclic drug candidates. Adherence to these principles will generate high-quality, reliable data essential for informed decision-making in the drug development process.
References
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
-
N-(2,4-dichlorophenyl)-4-methylpyridin-2-amine. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
-
Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. (2022). Journal of Chemical & Engineering Data. Retrieved January 28, 2026, from [Link]
-
Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved January 28, 2026, from [Link]
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]
-
Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS. (2002). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. (2021). PMC. Retrieved January 28, 2026, from [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH. Retrieved January 28, 2026, from [Link]
-
Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (2014). PMC. Retrieved January 28, 2026, from [Link]
-
2-Aminopyrimidine. (n.d.). Solubility of Things. Retrieved January 28, 2026, from [Link]
-
Microbial degradation of sulfur, nitrogen and oxygen heterocycles. (2006). PubMed. Retrieved January 28, 2026, from [Link]
-
Pyrimidine. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]
-
Amine Thermal Degradation. (2008). Bryan Research & Engineering, LLC. Retrieved January 28, 2026, from [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. Retrieved January 28, 2026, from [Link]
-
A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2023). Heterocyclic Letters. Retrieved January 28, 2026, from [Link]
-
Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). (1981). RSC Publishing. Retrieved January 28, 2026, from [Link]
-
Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). (2024). RSC Publishing. Retrieved January 28, 2026, from [Link]
-
Q1B Photostability Testing of New Drug Substances and Products. (1996). FDA. Retrieved January 28, 2026, from [Link]
-
4-[(3,4-Dichlorophenyl)methyl]pyrimidin-2-amine. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
-
Soil fertility. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]
-
A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. (2016). PMC. Retrieved January 28, 2026, from [Link]
-
THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. (2012). University of Kentucky. Retrieved January 28, 2026, from [Link]
-
Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. (2018). ACS Publications. Retrieved January 28, 2026, from [Link]
-
Photostability testing theory and practice. (2021). Q1 Scientific. Retrieved January 28, 2026, from [Link]
-
Recent breakthroughs in the stability testing of pharmaceutical compounds. (2022). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2013). NIH. Retrieved January 28, 2026, from [Link]
-
Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. (n.d.). Milliken. Retrieved January 28, 2026, from [Link]
-
2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. (n.d.). Srini Chem. Retrieved January 28, 2026, from [Link]
-
ADME Solubility Assay. (n.d.). BioDuro. Retrieved January 28, 2026, from [Link]
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2012). AJC. Retrieved January 28, 2026, from [Link]
-
Chromatography of Pyrimidine Reduction Products. (1968). Analytical Chemistry. Retrieved January 28, 2026, from [Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. (2022). Wiley Online Library. Retrieved January 28, 2026, from [Link]
-
RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. (n.d.). Caron Scientific. Retrieved January 28, 2026, from [Link]
-
An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). (2024). ACS Publications. Retrieved January 28, 2026, from [Link]
-
Impact of Solvent on the Thermal Stability of Amines. (2022). PMC. Retrieved January 28, 2026, from [Link]
-
Pyrimidine biosynthesis. (2017). YouTube. Retrieved January 28, 2026, from [Link]
-
4-(2,4-Dichlorophenoxy)-6-propylpyrimidin-2-amine. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
-
6-Chloropyrimidine-2,4-diamine. (n.d.). Chemsrc. Retrieved January 28, 2026, from [Link]
-
Pyrimidine Synthesis and Degradation. (n.d.). Pharmacy 180. Retrieved January 28, 2026, from [Link]
-
2-Aminopyrimidine. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
-
Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. (2020). The Iceland Research Information System. Retrieved January 28, 2026, from [Link]
-
Adenosine triphosphate. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]
Sources
- 1. heteroletters.org [heteroletters.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 5. Pyrimidine - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 4-(2,4-Dichlorophenoxy)-6-propylpyrimidin-2-amine | C13H13Cl2N3O | CID 163410550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. asianpubs.org [asianpubs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. fda.gov [fda.gov]
- 16. caronscientific.com [caronscientific.com]
- 17. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 18. Microbial degradation of sulfur, nitrogen and oxygen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. q1scientific.com [q1scientific.com]
- 20. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Amine Thermal Degradation [bre.com]
- 23. nbinno.com [nbinno.com]
- 24. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
Methodological & Application
Application Notes and Protocols for the Recrystallization of Aminopyrimidine Derivatives
Introduction: The Critical Role of Purity for Aminopyrimidine Scaffolds in Pharmaceutical Development
The aminopyrimidine moiety is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents.[1][2] Its prevalence is a testament to its ability to engage in key biological interactions, particularly in the realm of kinase inhibition. Drugs such as Imatinib, a cornerstone in the treatment of chronic myeloid leukemia, and Palbociclib, a frontline therapy for certain types of breast cancer, feature this critical scaffold.[3][4] The biological activity of these molecules is exquisitely sensitive to their three-dimensional structure, which is in turn dictated by their purity and crystalline form. Therefore, the isolation of aminopyrimidine derivatives in a highly pure and physicochemically well-defined state is not merely a matter of good laboratory practice; it is a prerequisite for ensuring their safety, efficacy, and manufacturability.
Recrystallization stands as the definitive technique for the purification of these solid compounds, offering the potential to achieve exceptional levels of purity. However, the unique electronic and structural characteristics of aminopyrimidines, particularly their propensity for strong hydrogen bonding and potential for polymorphism, can present significant challenges. This application note provides a comprehensive guide to the principles and techniques for the successful recrystallization of aminopyrimidine derivatives, addressing common challenges and offering detailed protocols for researchers, scientists, and drug development professionals.
I. Foundational Principles of Recrystallization for Aminopyrimidine Derivatives
The success of any recrystallization procedure hinges on the differential solubility of the target compound in a given solvent at varying temperatures. For aminopyrimidine derivatives, the selection of an appropriate solvent system is paramount and is governed by the interplay of polarity, hydrogen bonding capacity, and the influence of substituents on the pyrimidine ring.
A. The Science of Solvent Selection
The ideal recrystallization solvent for an aminopyrimidine derivative should exhibit the following characteristics:
-
High Solvating Power at Elevated Temperatures: The solvent must effectively dissolve the compound when heated, breaking down the crystal lattice and liberating individual molecules into the solution.
-
Low Solvating Power at Reduced Temperatures: Upon cooling, the solvent's ability to keep the compound in solution should decrease significantly, promoting supersaturation and subsequent crystallization.
-
Inertness: The solvent must not react with the aminopyrimidine derivative.
-
Volatility: The solvent should be sufficiently volatile to allow for easy removal from the purified crystals.
-
Impurity Solubility Profile: Ideally, impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).
The presence of the amino group and nitrogen atoms within the pyrimidine ring imparts a polar character to these molecules, making them capable of acting as both hydrogen bond donors and acceptors.[5][6] This dictates a preference for polar solvents that can engage in similar interactions to facilitate dissolution.
Table 1: Common Solvents for the Recrystallization of Aminopyrimidine Derivatives
| Solvent Class | Examples | Rationale for Use with Aminopyrimidines |
| Protic Solvents | Ethanol, Methanol, Water, Isopropanol | Capable of hydrogen bonding, effectively solvating the polar functional groups of aminopyrimidines. Ethanol is a frequently used solvent for a wide range of aminopyrimidine derivatives.[7] |
| Aprotic Polar Solvents | Acetone, Ethyl Acetate, Acetonitrile | Can engage in dipole-dipole interactions. Often used in mixed solvent systems to modulate polarity. |
| Aprotic Nonpolar Solvents | Hexane, Heptane, Toluene | Generally poor solvents for aminopyrimidines on their own but are invaluable as anti-solvents in mixed-solvent recrystallization. |
| High-Boiling Polar Solvents | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Used for compounds with very poor solubility in common solvents. Require careful removal due to their high boiling points. |
A study on the solubility of various pyrimidine derivatives in chloroform, N,N-dimethylformamide, tetrahydrofuran, 1,4-dioxane, and ethyl acetate demonstrated that solubility generally increases with temperature, a fundamental requirement for successful recrystallization.[8] For 2-aminopyrimidine specifically, it is soluble in water, methanol, and ethanol due to its ability to form hydrogen bonds with these protic solvents.[9]
B. The Challenge of Polymorphism
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical industry as different polymorphs can exhibit distinct physical properties, including solubility, stability, and bioavailability.[10][11][12] The recrystallization process, particularly the choice of solvent and the rate of cooling, can significantly influence which polymorphic form is obtained. For instance, the anti-malarial drug pyrimethamine, a 2,4-diaminopyrimidine derivative, is known to exhibit polymorphism, and its recrystallization from different organic solvents can lead to the formation of different crystal forms, including a toxic solvatomorph when recrystallized from methanol.[13][14][15]
Controlling polymorphism requires a thorough understanding of the thermodynamic and kinetic factors governing crystallization. Seeding with crystals of the desired polymorph is a common and effective strategy to direct the crystallization towards the intended form.
II. Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the recrystallization of aminopyrimidine derivatives. The choice between a single-solvent or multi-solvent system will depend on the solubility profile of the specific compound.
A. Protocol 1: Single-Solvent Recrystallization
This method is suitable for aminopyrimidine derivatives that exhibit a significant difference in solubility in a single solvent at high and low temperatures. Ethanol is often a good starting point for many aminopyrimidine derivatives.[7]
Materials:
-
Crude aminopyrimidine derivative
-
High-purity recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flask(s)
-
Heating source (e.g., hot plate with stirring)
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude aminopyrimidine derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to just cover the solid. Heat the mixture to boiling with gentle stirring. Continue to add the solvent dropwise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure maximum recovery.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a fluted filter paper into a pre-heated Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can lead to the formation of small, impure crystals or even precipitation of an oil. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below their melting point to remove any residual solvent.
B. Protocol 2: Multi-Solvent Recrystallization (Solvent/Anti-Solvent Method)
This technique is employed when a suitable single solvent cannot be identified. It involves dissolving the aminopyrimidine derivative in a "good" solvent at an elevated temperature, followed by the addition of a "poor" solvent (anti-solvent) in which the compound is insoluble, to induce crystallization. A common example for palbociclib, a complex aminopyrimidine derivative, involves a mixture of n-butanol and anisole.[16]
Materials:
-
Crude aminopyrimidine derivative
-
"Good" solvent (e.g., methanol, ethanol)
-
"Poor" solvent (anti-solvent) (e.g., water, hexane)
-
Erlenmeyer flask(s)
-
Heating source (e.g., hot plate with stirring)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude aminopyrimidine derivative in the minimum amount of the "good" solvent at its boiling point.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise with continuous swirling until the solution becomes faintly turbid (cloudy). The turbidity indicates that the solution is saturated.
-
Re-dissolution and Cooling: Add a few drops of the "good" solvent to re-dissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Crystal Collection, Washing, and Drying: Follow steps 4-6 from Protocol 1, using the solvent mixture from the crystallization for washing the crystals.
III. Troubleshooting Common Recrystallization Challenges
Table 2: Troubleshooting Guide for Aminopyrimidine Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. / The solution is too concentrated. / Cooling is too rapid. | Add more solvent to the hot solution. / Reheat the oil and add a small amount of a solvent in which the oil is immiscible but the desired compound has some solubility. / Use a lower boiling point solvent. / Ensure slow cooling. / Seeding the solution can sometimes prevent oiling out.[17][18] |
| No Crystals Form | The solution is not sufficiently supersaturated. / The compound is too soluble in the chosen solvent even at low temperatures. | Scratch the inside of the flask with a glass rod to create nucleation sites. / Add a seed crystal of the pure compound. / Evaporate some of the solvent to increase the concentration. / If using a mixed-solvent system, add more anti-solvent. / Try a different solvent or solvent system. |
| Low Recovery | Too much solvent was used. / The compound has significant solubility in the cold solvent. / Premature crystallization during hot filtration. | Use the minimum amount of hot solvent for dissolution. / Ensure the solution is thoroughly cooled before filtration. / Ensure the filtration apparatus is pre-heated during hot filtration. |
| Colored Impurities in Crystals | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the desired product). / A second recrystallization may be necessary. |
IV. Visualization of Recrystallization Workflows
Diagram 1: Decision-Making Flowchart for Solvent Selection
Caption: A flowchart illustrating the decision-making process for selecting an appropriate solvent system for the recrystallization of aminopyrimidine derivatives.
Diagram 2: General Recrystallization Workflow
Caption: A generalized workflow for the recrystallization of aminopyrimidine derivatives, from dissolution to the final drying of the purified product.
V. Conclusion
The recrystallization of aminopyrimidine derivatives is a critical and often nuanced step in the synthesis and manufacturing of numerous important pharmaceutical compounds. A systematic approach to solvent selection, coupled with a thorough understanding of the principles of crystallization and potential challenges such as polymorphism and oiling out, is essential for achieving high purity and the desired solid-state form. The protocols and troubleshooting guide provided in this application note serve as a practical resource for scientists working with this important class of molecules, enabling the consistent and efficient production of high-quality materials for research and development.
References
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2006048890A1 - Imatinib mesylate crystal form and process for preparation thereof - Google Patents [patents.google.com]
- 4. WO2017076288A1 - Preparation methods for palbociclib free base crystal form a and crystal form b - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
- 11. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DSpace [researchrepository.universityofgalway.ie]
- 13. The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Risk of Recrystallization: Changes to the Toxicity and Morphology of Pyrimethamine | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mt.com [mt.com]
- 18. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
Application Notes and Protocols for 4-(2,4-Dichlorophenyl)pyrimidin-2-amine in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine and its derivatives in cancer cell line research. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1] This guide details the scientific rationale, potential mechanisms of action, and robust, field-proven protocols for evaluating the cytotoxic and apoptotic effects of this compound class on cancer cells. We will cover essential techniques, including cell viability assays and Western blot analysis, providing step-by-step instructions, data interpretation insights, and troubleshooting advice to ensure reliable and reproducible results.
Introduction: The Prominence of Pyrimidine Scaffolds in Oncology
The 2,4-diaminopyrimidine core, of which 4-(2,4-Dichlorophenyl)pyrimidin-2-amine is a foundational structure, is of significant interest in oncology drug discovery.[2][3] These heterocyclic compounds are structural mimics of the adenine ring of ATP, enabling them to competitively bind to the ATP-binding site of various protein kinases.[1] Dysregulation of protein kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.[4] Consequently, small molecule kinase inhibitors have become a cornerstone of modern cancer therapy.[5]
Derivatives based on the 4-(phenyl)pyrimidin-2-amine scaffold have been shown to inhibit a range of oncogenic kinases, including Anaplastic Lymphoma Kinase (ALK), Histone Deacetylases (HDACs), and Abl kinase.[6][7] These inhibitory actions can lead to potent anti-proliferative activity, cell cycle arrest, and the induction of apoptosis in cancer cell lines.[6][8] This guide uses 4-(2,4-Dichlorophenyl)pyrimidin-2-amine as a representative molecule to establish a framework for investigating the anticancer potential of this chemical class.
Postulated Mechanism of Action: Kinase Inhibition Leading to Apoptosis
The primary mechanism by which 4-(2,4-Dichlorophenyl)pyrimidin-2-amine and its analogs are believed to exert their anticancer effects is through the competitive inhibition of ATP-binding sites on protein kinases.[1] This action blocks downstream signaling pathways essential for cancer cell survival and proliferation. For instance, inhibition of survival kinases like ALK or Akt can disrupt signals that prevent programmed cell death.[6][9]
This disruption ultimately leads to the activation of the intrinsic or extrinsic apoptotic pathways. Key events in apoptosis include the activation of a cascade of cysteine-aspartic proteases known as caspases.[10] Executioner caspases, such as Caspase-3 and Caspase-7, then cleave critical cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP-1), leading to the systematic dismantling of the cell.[11]
Caption: Postulated signaling pathway of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine.
Experimental Protocols: A Validating Workflow
The following protocols provide a robust workflow for assessing the anticancer activity of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine. This workflow is designed to first quantify the cytotoxic effect and then elucidate the underlying apoptotic mechanism.
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis western blot guide | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Experimental Use of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine in Animal Models: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Substituted pyrimidines represent a versatile scaffold in medicinal chemistry, with numerous derivatives developed as potent inhibitors of various protein kinases.[1] This document provides a detailed guide for the preclinical evaluation of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine, a novel investigational compound. Based on the common therapeutic targets of related aminopyrimidine structures, this compound is hypothesized to function as an inhibitor of the Janus kinase (JAK) family of enzymes.
The JAK-STAT signaling pathway is a critical mediator of immune responses.[2] Cytokines, such as interleukins and interferons, bind to their receptors, leading to the activation of associated JAKs.[3] Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, which translocate to the nucleus and regulate the expression of genes involved in inflammation and immunity.[3] In autoimmune diseases like rheumatoid arthritis (RA), this pathway is often dysregulated, leading to chronic inflammation and tissue damage.[2][4] Consequently, JAK inhibitors have emerged as an important class of therapeutic agents for RA and other immune-mediated conditions.[4]
These application notes are designed for researchers, scientists, and drug development professionals. They provide a comprehensive framework for the in vivo assessment of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine, focusing on a well-established animal model of rheumatoid arthritis. The protocols herein describe efficacy testing, pharmacokinetic profiling, and initial toxicological evaluation, forming a foundational package for preclinical development. All procedures involving animals must be conducted in compliance with institutional and national guidelines for animal welfare.[5][6]
Preclinical Efficacy Assessment in a Collagen-Induced Arthritis (CIA) Mouse Model
The collagen-induced arthritis (CIA) model in mice is the most widely used and accepted model for studying the pathology of rheumatoid arthritis and for evaluating novel therapeutics.[7] The model shares many immunological and pathological characteristics with human RA.[8]
Rationale for Model Selection
The CIA model is selected due to its predictive validity for the efficacy of anti-rheumatic drugs. The underlying pathology involves T-cell and B-cell activation, pro-inflammatory cytokine production, and subsequent joint inflammation and destruction, all of which are hallmarks of human RA and are known to be modulated by the JAK-STAT pathway.[9]
Experimental Workflow for CIA Efficacy Study
Caption: Hypothesized mechanism of action via JAK-STAT pathway inhibition.
Detailed Protocol: Ex Vivo p-STAT3 Analysis
Procedure:
-
Dose healthy or CIA mice with 4-(2,4-Dichlorophenyl)pyrimidin-2-amine at various doses.
-
At a time point corresponding to expected peak plasma concentration (Tmax from PK study), collect spleens or whole blood.
-
For whole blood, stimulate with a relevant cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.
-
Immediately lyse cells or tissues with phosphatase and protease inhibitor-containing buffers.
-
Prepare protein lysates and determine protein concentration.
-
Analyze the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 using Western blotting or a validated ELISA/multiplex immunoassay.
-
The ratio of p-STAT3 to total STAT3 is used to determine the extent of target inhibition.
Preliminary Toxicology Assessment
Initial safety evaluation is critical. An acute or sub-chronic toxicity study can provide information on the maximum tolerated dose (MTD) and potential target organs of toxicity. [10]
Detailed Protocol: 14-Day Repeated Dose Toxicity Study
Materials:
-
Male and female Sprague-Dawley rats or CD-1 mice (one species is sufficient for initial studies). [11]* 4-(2,4-Dichlorophenyl)pyrimidin-2-amine
-
Vehicle control
Procedure:
-
Dose-Range Finding: Conduct a preliminary single-dose study to establish a dose range for the repeated-dose study.
-
Study Design:
-
In-life Monitoring:
-
Observe animals daily for clinical signs of toxicity (changes in behavior, appearance, etc.). [13] * Record body weights at least twice weekly.
-
Monitor food and water consumption. [13]4. Terminal Procedures:
-
At the end of the 14-day period, euthanize animals.
-
Collect blood for hematology and clinical chemistry analysis. [10] * Perform a full necropsy, record organ weights (liver, kidneys, spleen, heart, etc.).
-
Preserve major organs and any gross lesions in 10% neutral buffered formalin for potential histopathological examination.
-
| Standard Toxicology Monitoring Parameters | |
| Category | Parameters |
| In-life Observations | Clinical signs, body weight, food/water consumption |
| Clinical Pathology | Hematology: WBC, RBC, HGB, HCT, Platelets, etc. Clinical Chemistry: ALT, AST, ALP, BUN, Creatinine, Glucose, Total Protein, Albumin, etc. |
| Anatomical Pathology | Necropsy findings, organ weights, histopathology of key organs |
Conclusion
This document outlines a structured, multi-faceted approach to the initial in vivo characterization of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine as a putative JAK inhibitor. By systematically evaluating its efficacy in a disease-relevant model, defining its pharmacokinetic profile, and assessing its preliminary safety, researchers can build a robust data package to support further development. The causality behind each protocol is grounded in established drug discovery principles, ensuring that the generated data is both reliable and translatable.
References
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]
- Wilson, A. A., Garcia, A., Parkes, J., & Houle, S. (2010). Radiolabeled Small Molecule Protein Kinase Inhibitors for Imaging with PET or SPECT. Current pharmaceutical design, 16(29), 3212–3232.
- Malemud, C. J. (2018). The role of the JAK/STAT signal pathway in rheumatoid arthritis. Therapeutic advances in musculoskeletal disease, 10(5-6), 117–127.
- Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). Network pharmacology of JAK inhibitors.
- Gu, H., Deng, F., & Wang, H. (2015). Murine Pharmacokinetic Studies. Bio-protocol, 5(11), e1490.
-
Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]
-
The Norwegian National Research Ethics Committees. (2019). Ethical Guidelines for the Use of Animals in Research. Retrieved from [Link]
- Jandova, V., & Slana, M. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 633.
- Keystone, E. C., & Iv, J. C. P. (2004). The Jak-STAT Pathway in Rheumatoid Arthritis.
- Roskoski, R., Jr. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(3), 1935–2018.
- McInnes, I. B., & Schett, G. (2021). Modeled 24-h pharmacodynamic coverage of JAK1 and JAK2 inhibition by jakinibs at clinical doses.
-
American Psychological Association. (2012). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Retrieved from [Link]
-
AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]
- TALEB, M., & Ahmad, S. (2016). Ethical considerations regarding animal experimentation.
- International Journal of Health Sciences and Research. (2023). METHODS FOR DETERMINING SUB-ACUTE, SUB-CHRONIC, AND CHRONIC TOXICITY OF CHEMICAL COMPOUNDS. International Journal of Health Sciences and Research, 13(8), 1-10.
- O'Sullivan, D., & Henry, M. (2013). Small Molecule Protein Kinase Inhibitors and their Effects on the Immune System: Implications for Cancer Treatment. Biochimica et biophysica acta, 1835(1), 119–130.
- Brand, D. D., Latham, K. A., & Rosloniec, E. F. (2007). Collagen-induced arthritis.
-
U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]
-
PRISYS Biotech. (2024). Nonclinical Drug Development Guide: Acute, Subacute, Subchronic, And Chronic General Toxicology Studies. Retrieved from [Link]
-
Canadian Council on Animal Care. (n.d.). Ethics in Animal Experimentation. Retrieved from [Link]
- Benucci, M., Damiani, A., & Infantino, M. (2019). JAK-inhibitors. New players in the field of immune-mediated diseases, beyond rheumatoid arthritis. Autoimmunity reviews, 18(5), 505–513.
- Li, W., & Li, W. (2020). JAK/STAT pathway in pathology of rheumatoid arthritis (Review). International journal of molecular medicine, 46(5), 1733–1743.
-
Charles River Laboratories. (n.d.). Sub-Chronic and Chronic Toxicity Studies. Retrieved from [Link]
- Corina, D., et al. (2023). Different Biomarkers of Response to Treatment with Selective Jak-1 Inhibitors in Rheumatoid Arthritis.
-
National Health and Medical Research Council. (n.d.). Animal ethics. Retrieved from [Link]
-
ExchangeCME. (2019, December 19). JAK/STAT Signaling Transduction Pathways [Video]. YouTube. [Link]
-
Charles River Laboratories. (n.d.). Sub-Chronic and Chronic Toxicity. Retrieved from [Link]
- Frontiers Media. (2023). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Frontiers in Chemistry, 11.
- Turkish Journal of Immunology. (2016). A New Protocol for Collagen-Induced Local Arthritis Model in Balb/c Mice. Turkish Journal of Immunology, 4(2), 53-59.
-
ResearchGate. (2018). As mice is used in Acute and sub Chronic Toxicity test. So Why do we use Wistar rat instead of Mice to conduct Chronic toxicology test of drug? Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. JAK/STAT pathway in pathology of rheumatoid arthritis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jrheum.org [jrheum.org]
- 4. The role of the JAK/STAT signal pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. forskningsetikk.no [forskningsetikk.no]
- 6. Guidelines for Ethical Conduct in the Care and Use of Animals [apa.org]
- 7. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. Rheumatoid Arthritis Pathogenesis Signaling Pathway | Cell Signaling Technology [cellsignal.com]
- 10. Toxicology Services - Enamine [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. prisysbiotech.com [prisysbiotech.com]
- 13. ojs.ikm.mk [ojs.ikm.mk]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine. The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] Achieving high, reproducible yields is therefore critical for accelerating research and development timelines.
This document moves beyond a simple protocol, offering a comprehensive resource structured around the practical challenges encountered in the laboratory. We will delve into the mechanistic reasoning behind procedural choices, provide robust troubleshooting frameworks for common issues, and ground our recommendations in authoritative scientific literature.
Part 1: Recommended Synthetic Approach & Baseline Protocol
The most reliable and versatile method for synthesizing 4-(2,4-Dichlorophenyl)pyrimidin-2-amine is the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between an sp²-hybridized carbon on the pyrimidine ring and the dichlorophenyl group.[3] The key starting materials are commercially available: 2-amino-4-chloropyrimidine and (2,4-dichlorophenyl)boronic acid.
Core Reaction:
Detailed Experimental Protocol
This protocol provides a well-tested starting point for optimization.
-
Reagent Preparation:
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 2-amino-4-chloropyrimidine (1.0 eq, e.g., 1.29 g, 10 mmol).
-
Add (2,4-dichlorophenyl)boronic acid (1.2 eq, e.g., 2.29 g, 12 mmol).
-
Add your chosen palladium catalyst and ligand (see table below for recommendations). For a baseline, use Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 3 mol%).
-
Add a base, such as Cesium Carbonate (Cs₂CO₃) (2.0 eq, e.g., 6.52 g, 20 mmol).[4]
-
-
Solvent & Degassing:
-
Add a solvent mixture, typically 1,4-Dioxane and Water (4:1 ratio, 50 mL).
-
Crucial Step: Degas the reaction mixture thoroughly by bubbling nitrogen or argon through the solution for 15-20 minutes. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, killing the reaction.
-
-
Reaction Execution:
-
Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. A typical mobile phase for TLC is 30-50% Ethyl Acetate in Hexane.
-
-
Work-up & Isolation:
-
Once the starting material is consumed (typically 6-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with Ethyl Acetate (100 mL) and water (50 mL).
-
Separate the organic layer. Wash it with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude solid via flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexane (e.g., 10% to 50%).
-
Combine the pure fractions and evaporate the solvent to yield 4-(2,4-Dichlorophenyl)pyrimidin-2-amine as a solid.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki-Miyaura coupling the preferred method for this synthesis?
The Suzuki-Miyaura reaction is highly valued for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability and stability of its reagents (boronic acids).[5] Unlike harsher methods, it avoids the need for strongly nucleophilic or organometallic reagents that could react with the amine group on the pyrimidine ring.
Q2: What are the most critical parameters that influence reaction yield?
From our experience, the three most critical parameters are:
-
Atmospheric Control: Rigorous exclusion of oxygen is non-negotiable. Inefficient degassing is a primary cause of failed or low-yielding reactions.[6]
-
Choice of Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. Its strength and solubility can dramatically affect the reaction rate and yield.
-
Catalyst/Ligand System: The ligand stabilizes the palladium center and modulates its reactivity. The choice of ligand can influence the rates of oxidative addition and reductive elimination, the key bond-forming steps.
Q3: How can I effectively monitor the reaction progress?
LC-MS is the most definitive method, allowing you to track the disappearance of starting materials and the appearance of the product peak with its corresponding mass-to-charge ratio (m/z for C₁₀H₇Cl₂N₃ is approx. 240.0 g/mol ).[7] For a quicker, more accessible method, TLC is effective. The product is significantly more polar than the 2-amino-4-chloropyrimidine starting material.
Q4: What is a realistic isolated yield for this synthesis?
With a non-optimized, baseline protocol, yields of 50-65% are common. Through systematic optimization of the parameters discussed in this guide, achieving isolated yields of >85% is a realistic and attainable goal.
Part 3: Troubleshooting Guide
This section addresses specific experimental failures in a diagnostic, question-and-answer format.
Problem 1: Low or No Product Formation
Q: My TLC/LC-MS shows only unreacted starting materials, even after several hours. What went wrong?
This is the most common failure mode and almost always points to an issue with the catalytic cycle. Use the following workflow to diagnose the problem.
Problem 2: Significant Impurity Formation
Q: My reaction worked, but I see a major byproduct in my crude NMR/LC-MS. What is it and how can I prevent it?
The most common byproduct in Suzuki couplings is the homocoupling of the boronic acid, in this case, forming 2,2',4,4'-tetrachlorobiphenyl. This arises from a side reaction pathway, often exacerbated by the presence of oxygen.
Another potential issue is protodeboronation, where the boronic acid reacts with residual water or protic sources to revert to 2,4-dichlorobenzene, effectively wasting the reagent.[3]
Strategies for Minimizing Byproducts:
-
Stoichiometry Control: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is optimal. A large excess can drive homocoupling.
-
Improve Degassing: As mentioned, oxygen promotes homocoupling. Ensure your degassing procedure is robust.
-
Temperature Management: Running the reaction at the lowest effective temperature can minimize side reactions. A temperature screen (e.g., 80°C, 90°C, 100°C) can identify the sweet spot where the main reaction proceeds efficiently while byproduct formation is low.
Data-Driven Optimization: Parameter Screening
To systematically improve your yield and minimize impurities, consider a parameter screen. The table below illustrates a typical screening process for base and catalyst selection.
| Entry | Catalyst (2 mol%) | Ligand (4 mol%) | Base (2 eq) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 75 |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 88 |
| 3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 92 |
| 4 | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | Toluene/H₂O | 90 | 68 |
| 5 | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 71 |
Yields are hypothetical for illustrative purposes and determined by ¹H NMR of the crude reaction mixture using an internal standard.
This data suggests that a modern Buchwald-type ligand like XPhos with a phosphate base provides superior results for this transformation.[6]
Problem 3: Difficult Product Purification
Q: I'm having trouble separating my product from the triphenylphosphine oxide (TPPO) byproduct during column chromatography. What can I do?
This is a classic problem when using triphenylphosphine (PPh₃) based catalysts. TPPO is often of similar polarity to the desired product.
Solutions:
-
Switch Ligands: The best solution is preventative. Using a different, more electron-rich phosphine ligand (like a Buchwald ligand) or a phosphine-free catalyst system eliminates the formation of TPPO entirely.
-
Alternative Purification: If you must use PPh₃, consider an acidic wash. The basic amine product will form a salt and move to the aqueous layer, leaving the neutral TPPO in the organic phase. You can then basify the aqueous layer and re-extract your pure product. Cation-exchange chromatography can also be a powerful tool for purifying basic compounds like 2-aminopyrimidines.[8]
Part 4: Understanding the "Why" - The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism allows for more rational troubleshooting. A simplified catalytic cycle is presented below. Each step has specific requirements that, if not met, can stall the entire process.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the Carbon-Chlorine bond. This step is often the rate-limiting for less reactive aryl chlorides.
-
Transmetalation: The dichlorophenyl group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base.
-
Reductive Elimination: The two organic fragments are coupled, forming the final product and regenerating the Pd(0) catalyst, allowing the cycle to continue.
By understanding this cycle, you can better diagnose failures. For example, if the oxidative addition is slow, a more electron-rich, bulky ligand (like XPhos) can accelerate it. If transmetalation is the issue, screening different bases is the logical next step.
References
-
Laughlin, S. K., & Cook, G. M. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Organic Letters, 3(16), 2613–2615. [Link]
-
Tomasoni, M., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(7), 9664-9678. [Link]
-
Anumula, K. R. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 220(2), 275-283. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Online forum post]. [Link]
-
Cooke, G., & MacDonald, S. J. F. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Synlett, 2001(9), 1435-1437. [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? [Online forum post]. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Kralj, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1953. [Link]
-
Bioengineer.org. (2026). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Sources
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioengineer.org [bioengineer.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. 828273-03-6|4-(2,4-Dichlorophenyl)pyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 8. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide offers an in-depth exploration of the structure-activity relationship (SAR) of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine analogs, a scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. We will dissect the impact of chemical modifications at key positions, providing a comparative analysis supported by experimental data to empower researchers in the rational design of more potent and selective therapeutic agents.
The 4-(2,4-Dichlorophenyl)pyrimidin-2-amine Scaffold: A Privileged Structure in Kinase Inhibition
The 2-aminopyrimidine core is a well-established pharmacophore in kinase inhibitor design, capable of forming crucial hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. The attachment of a 4-(2,4-dichlorophenyl) group introduces specific steric and electronic features that can significantly influence binding affinity and selectivity. The chlorine atoms at positions 2 and 4 of the phenyl ring play a critical role in directing the molecule's interaction with the target protein, often occupying hydrophobic pockets within the active site.
This guide will systematically explore the SAR of this scaffold by examining modifications at three key positions:
-
The Pyrimidine Core (Position 5)
-
The 2-Amino Group
-
The 4-Phenyl Ring
Deconstructing the Structure-Activity Relationship
The Pyrimidine Core: The Significance of Position 5
The C5 position of the pyrimidine ring offers a valuable vector for modification to enhance potency and modulate physicochemical properties. Introduction of a bromine atom at this position has been shown to be particularly effective in increasing the inhibitory activity of 2-arylamino-4-aryl-pyrimidines against p21-activated kinase 1 (PAK1).[1] This enhancement is attributed to favorable interactions within the kinase active site.
The 2-Amino Group: A Gateway to Potency and Selectivity
The 2-amino group is a critical anchor, forming hydrogen bonds with the kinase hinge region. Modifications at this position can profoundly impact binding affinity and selectivity.
Replacing the simple amino group with substituted aryl or heteroaryl moieties can lead to significant gains in potency. For instance, in the context of pyrido[2,3-d]pyrimidin-7-ones, substitutions at the 3- and 4-positions of a 2-phenylamino moiety have been shown to improve both the potency and selectivity of Abl kinase inhibitors.[2][3] Molecular modeling studies suggest that these positions are solvent-exposed, allowing for the introduction of various functional groups to optimize interactions with the target and improve properties like solubility.[2]
Introducing aminoalkyl groups at the 2-position has proven to be a successful strategy in the development of potent and selective Janus kinase 2 (JAK2) inhibitors.[4] This approach led to the discovery of advanced lead compounds with significant in vivo antitumor effects.[4]
The 4-Phenyl Ring: Fine-Tuning Activity and Selectivity
The 2,4-dichloro substitution pattern on the 4-phenyl ring is a common starting point. However, further modifications to this ring can refine the compound's activity and selectivity profile.
In a series of 4,6-di-substituted di-(phenyl) pyrimidin-2-amines, it was observed that the presence of an electron-withdrawing group at the 4-position of the phenyl ring increased anti-inflammatory activity, while electron-donating groups led to a decrease in activity.[5][6] This highlights the importance of the electronic properties of substituents on the phenyl ring in modulating biological response.
The positioning of chlorine atoms on the phenyl ring is crucial. Studies on 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors revealed that compounds with ortho- or para-chlorophenyl at the 4-position exhibited stronger inhibitory activity compared to those with a meta-chlorophenyl group.[7] This underscores the critical role of substituent position in dictating the molecule's orientation and interactions within the target's binding site.
Comparative Analysis of Analog Performance
To illustrate the practical implications of these SAR principles, the following table summarizes the inhibitory activities of representative 4-aryl-2-aminopyrimidine analogs against various kinase targets.
| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Reference |
| PD166326 | 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-one | Abl | 8 | [2] |
| Compound 2 | 4-iodophenylpyridopyrimidinone derivative | Abl | 2.0 | [3] |
| Compound 10d (XL019) | 4-aryl-2-aminoalkylpyrimidine | JAK2 | Potent (specific value not provided) | [4] |
| Compound 8h | Pyrimidin-2-amine derivative | PLK4 | 6.7 | [8] |
| Compound 17 | (4-pyrazolyl)-2-aminopyrimidine | CDK2 | 0.29 | [9] |
This table is a compilation of data from multiple sources and is intended for comparative purposes. Direct comparison of IC50 values across different assays and laboratories should be done with caution.
Experimental Methodologies: A Foundation for Reliable Data
The SAR data presented in this guide are derived from rigorous experimental evaluation. Below are outlines of common assays used to characterize the activity of these compounds.
Kinase Inhibition Assay (General Protocol)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
-
Reagents and Materials: Recombinant kinase, substrate (peptide or protein), ATP, assay buffer, detection reagent.
-
Procedure: a. Prepare serial dilutions of the test compound. b. In a microplate, add the kinase, its substrate, and the test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate for a specific time at a controlled temperature. e. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.
-
Reagents and Materials: Cancer cell line, cell culture medium, fetal bovine serum, MTT reagent, solubilization solution (e.g., DMSO).
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound. c. Incubate for a specified period (e.g., 72 hours). d. Add MTT reagent to each well and incubate to allow the formation of formazan crystals by viable cells. e. Add a solubilization solution to dissolve the formazan crystals. f. Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50) by plotting cell viability against compound concentration.
Visualizing the Path to Discovery
To better understand the logical flow of a typical drug discovery campaign for this class of compounds, the following workflow diagram is provided.
Caption: A typical workflow for the discovery and optimization of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine analogs.
The following diagram illustrates the key structural modification points on the core scaffold.
Caption: Key positions for structural modification on the 4-(2,4-Dichlorophenyl)pyrimidin-2-amine scaffold.
Conclusion and Future Directions
The 4-(2,4-Dichlorophenyl)pyrimidin-2-amine scaffold is a versatile and promising starting point for the development of potent and selective kinase inhibitors. The structure-activity relationship studies reveal that modifications at the C5 position of the pyrimidine ring, the 2-amino group, and the 4-phenyl ring all play crucial roles in determining the biological activity of these analogs.
Future research in this area should focus on:
-
Exploring a wider range of substitutions at the C5 position to further probe the steric and electronic requirements for optimal activity.
-
Systematic modification of the 2-amino substituent to fine-tune selectivity against a broader panel of kinases.
-
Investigating the impact of replacing the dichlorophenyl ring with other substituted aryl or heteroaryl moieties to improve drug-like properties and explore novel binding interactions.
By leveraging the insights from the structure-activity relationships outlined in this guide, researchers can more effectively design and synthesize novel 4-(2,4-Dichlorophenyl)pyrimidin-2-amine analogs with enhanced therapeutic potential.
References
-
Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
-
SAR and in vivo evaluation of 4-aryl-2-aminoalkylpyrimidines as potent and selective Janus kinase 2 (JAK2) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Molecules. [Link]
-
Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. European Journal of Medicinal Chemistry. [Link]
-
Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry. [Link]
-
4-Aryl/hetroaryl-2-aminopyridines/pyrimidines CDK9 inhibitors published by Novartis. Acta Pharmaceutica Sinica B. [Link]
-
Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: Toward selective Abl inhibitors. Journal of Medicinal Chemistry. [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules. [Link]
-
Design, synthesis, and biological evaluation of (E)-N′-substitute-4-((4-pyridylpyrimidin-2-yl)amino)benzohydrazide derivatives as novel potential CDK9 inhibitors. Arabian Journal of Chemistry. [Link]
-
Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry. [Link]
-
Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules. [Link]
-
4-Aminoantipyrine Analogs as Anti-inflammatory and Antioxidant agents: Synthesis, Biological Evaluation and Molecular Docking Studies. ResearchGate. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. [Link]
-
Synthesis and Biological Evaluation of 2-phenol-4-chlorophenyl-6-aryl Pyridines as Topoisomerase II Inhibitors and Cytotoxic Agents. Letters in Drug Design & Discovery. [Link]
-
Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chemical Biology. [Link]
-
Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3. Journal of Molecular Graphics and Modelling. [Link]
-
Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry. [Link]
-
Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. ResearchGate. [Link]
-
Synthesis and biological evaluation of novel 2,4'-bis substituted diphenylamines as anticancer agents and potential epidermal growth factor receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. RSC Medicinal Chemistry. [Link]
Sources
- 1. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SAR and in vivo evaluation of 4-aryl-2-aminoalkylpyrimidines as potent and selective Janus kinase 2 (JAK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine and Other Pyrimidine Derivatives as Kinase Inhibitors
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the central scaffold for a multitude of biologically active compounds.[1] Its prevalence in natural molecules, including the nucleobases uracil, thymine, and cytosine, has made it a "privileged scaffold" for synthetic chemists aiming to interact with biological systems.[2] In contemporary drug development, pyrimidine derivatives are extensively explored for their therapeutic potential across various domains, including oncology, inflammation, and infectious diseases.[1][3] A significant area of focus has been the development of protein kinase inhibitors, as the pyrimidine core effectively mimics the adenine base of ATP, enabling competitive binding to the kinase active site.[4] This guide provides an in-depth comparative analysis of the efficacy of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine, contextualizing its performance against other notable pyrimidine derivatives, with a particular focus on the inhibition of the Pim-1 kinase, a critical proto-oncogenic target.[5][6]
Spotlight on 4-(2,4-Dichlorophenyl)pyrimidin-2-amine: Structural Rationale and Predicted Activity
The structure of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine is emblematic of a class of compounds designed for kinase inhibition. The core 2-aminopyrimidine moiety serves as the primary hinge-binding element within the ATP pocket of many kinases.[7] The key substituents dictate the compound's potency and selectivity:
-
2-amino group: This group is critical for forming hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction is fundamental for anchoring the inhibitor.
-
4-(2,4-Dichlorophenyl) group: This bulky, hydrophobic substituent is positioned to occupy a hydrophobic pocket adjacent to the ATP-binding site. The dichlorination pattern is a common strategy in medicinal chemistry to enhance binding affinity through halogen bonding and to modulate metabolic stability. The specific substitution pattern on the phenyl ring is crucial for optimizing interactions within this pocket and achieving selectivity for the target kinase over others.[8]
Based on this structural arrangement and extensive literature on similar scaffolds, the primary biological target for this compound class is the serine/threonine kinase family, and specifically, the Pim kinases.
The Pim Kinase Family: A Key Target in Oncology
The Pim (Provirus Integration site for Moloney murine leukemia virus) kinase family consists of three highly homologous serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[9] These kinases are constitutively active and play crucial roles in cell survival, proliferation, and apoptosis by phosphorylating a range of downstream substrates, including BAD, CDC25A, and MYC.[10] Upregulation of Pim kinases is observed in numerous solid tumors and hematopoietic malignancies, making them attractive targets for cancer therapy.[5][6]
Below is a diagram illustrating the central role of Pim-1 kinase in cell survival pathways.
Caption: Pim-1 Signaling Pathway in Cell Survival.
Comparative Efficacy: Potency Analysis Against Pim-1 Kinase
While direct experimental data for 4-(2,4-Dichlorophenyl)pyrimidin-2-amine is not available in the public literature, we can infer its potential efficacy by comparing it to structurally related pyrimidine derivatives that have been extensively characterized as Pim-1 inhibitors. The following table summarizes the inhibitory potency (IC50/Ki) of several prominent pyrimidine and non-pyrimidine Pim-1 inhibitors. This comparison provides a critical benchmark for evaluating novel compounds like the one in focus.
| Compound Name | Scaffold Type | Pim-1 IC50 / Ki | Selectivity Notes | Reference |
| SMI-4a | Imidazo[1,2-b]pyridazine | IC50: 17 nM | Selective for Pim-1; modestly potent against Pim-2. | [11] |
| AZD1208 | Pyrrolo[2,3-d]pyrimidine | IC50: 0.4 nM | Pan-Pim inhibitor (Pim-2: 5 nM, Pim-3: 1.9 nM). | [11] |
| SGI-1776 | Pyrazolo[1,5-a]pyrimidine | IC50: 7 nM | 50-fold selective vs Pim-2; also inhibits Flt3. | [11][12] |
| SKI-O-068 | Pyrido[4,3-d]pyrimidine | IC50: 123 nM | Unique binding mode observed via crystallography. | [5][6] |
| CX-6258 | Pyrimidine-based | IC50: 5 nM | Pan-Pim inhibitor (Pim-2: 25 nM, Pim-3: 16 nM). | [11] |
| TP-3654 | Pyrazolo[1,5-a]pyrimidine | Ki: 5 nM | Pan-Pim inhibitor with improved pharmacokinetic profile over SGI-1776. | [11][12] |
Analysis of Structure-Activity Relationships (SAR):
The data reveals several key insights. The potency of these inhibitors is exquisitely sensitive to the specific heterocyclic core and the nature of the substituents.
-
Fused Ring Systems: Compounds like AZD1208 (Pyrrolo[2,3-d]pyrimidine) and SGI-1776 (Pyrazolo[1,5-a]pyrimidine) demonstrate that fusing a five-membered ring to the pyrimidine core can significantly enhance potency, often leading to nanomolar or even sub-nanomolar inhibition.[11][12] This rigidification of the structure likely optimizes the presentation of substituents into the binding pockets.
-
Pan-Inhibition vs. Selectivity: Derivatives can be tuned for selectivity. For instance, SMI-4a shows good selectivity for Pim-1, whereas AZD1208 and CX-6258 are potent "pan-Pim" inhibitors, targeting all three isoforms.[11] The choice between a selective and a pan-inhibitor is a strategic one in drug development, depending on whether targeting the entire kinase family is expected to yield a better therapeutic outcome.
-
Role of Substituents: For 4-(2,4-Dichlorophenyl)pyrimidin-2-amine, the dichlorophenyl group is critical. Compared to a non-substituted phenyl ring, the chlorine atoms can form halogen bonds with the protein backbone and increase hydrophobicity, which often translates to higher affinity. The relative position of these chlorines (2,4- vs. 3,5-, for example) can dramatically alter the binding mode and potency, a common observation in SAR studies.[13]
Experimental Protocol: In Vitro Pim-1 Kinase Inhibition Assay
To empirically determine the efficacy of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine and compare it to other derivatives, a robust in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method to measure kinase activity.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert ADP back to ATP, which is then used by luciferase to generate a light signal that is directly proportional to the initial kinase activity.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute 4-(2,4-Dichlorophenyl)pyrimidin-2-amine and comparator compounds (e.g., SMI-4a, AZD1208) in a suitable buffer (e.g., Kinase Buffer with ≤1% DMSO).
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of test compound dilution or DMSO vehicle control.
-
2 µL of recombinant human Pim-1 kinase enzyme solution.
-
2 µL of a substrate/ATP mixture (e.g., PIMtide substrate and ATP at a concentration near the Km for Pim-1).
-
-
Kinase Reaction: Incubate the plate at room temperature (or 30°C) for 60 minutes to allow the phosphorylation reaction to proceed.[14]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and consume all unused ATP.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-45 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.[14][15]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Correct for background by subtracting the signal from "no enzyme" control wells.
-
Normalize the data by setting the "vehicle only" control as 100% activity and a high-concentration inhibitor control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
The following diagram outlines this experimental workflow.
Caption: Workflow for an In Vitro Pim-1 Kinase Inhibition Assay.
Conclusion and Future Directions
4-(2,4-Dichlorophenyl)pyrimidin-2-amine possesses a chemical scaffold strongly indicative of a Pim kinase inhibitor. Based on comparative analysis with established Pim inhibitors, it is hypothesized to exhibit potent activity, likely in the nanomolar range. The 2-aminopyrimidine core provides the essential hinge-binding interactions, while the 2,4-dichlorophenyl moiety is well-suited to occupy and form favorable interactions within the hydrophobic pocket of the kinase active site.
Empirical validation through in vitro kinase assays, as detailed in this guide, is the critical next step to precisely quantify its efficacy and determine its selectivity profile across the Pim kinase family and the broader kinome. Subsequent cell-based assays would be required to assess its ability to inhibit Pim-1 signaling in a physiological context and to evaluate its anti-proliferative effects in relevant cancer cell lines. This systematic approach, grounded in a firm understanding of SAR and robust experimental validation, is fundamental to advancing promising molecules from chemical scaffolds to potential therapeutic agents.
References
-
Cowart, M., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry, 51(21), 6968-78. [Link]
-
Giblin, G. M. P., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597-600. [Link]
-
ResearchGate. (2013). Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. [Link]
-
National Institutes of Health. (n.d.). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. [Link]
-
ResearchGate. (2018). Synthesis and biological study of oxopyrimidines and thiopyrimidines of 2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde. [Link]
-
Wikipedia. PIM1. [Link]
-
National Institutes of Health. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. [Link]
-
National Institutes of Health. (n.d.). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. [Link]
-
National Institutes of Health. (n.d.). In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. [Link]
-
National Institutes of Health. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]
-
American Chemical Society. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. [Link]
-
Royal Society of Chemistry. (2024). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. [Link]
-
ResearchGate. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]
-
National Institutes of Health. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. [Link]
-
ResearchGate. (2014). In vitro antibacterial and antifungal activities of 4a–i. [Link]
-
PubMed. (2005). Structure and substrate specificity of the Pim-1 kinase. [Link]
-
ResearchGate. (2023). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. [Link]
-
PubMed. (2010). Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors. [Link]
-
ResearchGate. (n.d.). Structure of Pim-1. [Link]
-
BPS Bioscience. Chemi-Verse™ PIM1 Kinase Assay Kit. [Link]
-
Royal Society of Chemistry. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. [Link]
-
American Chemical Society. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. [Link]
-
National Institutes of Health. (n.d.). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]
-
ResearchGate. (2011). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. [Link]
-
MDPI. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. [Link]
-
National Institutes of Health. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]
-
Royal Society of Chemistry. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]
-
UniProt. (2018). PIM1 - Serine/threonine-protein kinase pim-1 - Homo sapiens (Human). [Link]
-
American Chemical Society. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]
-
Dovepress. (2022). Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. [Link]
-
World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. [Link]
-
MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
-
PubMed. (2013). Crystal structure of pim1 kinase in complex with a pyrido[4,3-d]pyrimidine derivative suggests a unique binding mode. [Link]
-
Frontiers. (n.d.). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. [Link]
-
ResearchGate. (2022). Synthesis and characterization of the novel pyrimidine's derivatives, as a promising tool for antimicrobial agent and in-vitro cytotoxicity. [Link]
-
International Journal of Medical and Pharmaceutical Case Reports. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. [Link]
-
PubMed. (2012). 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure-activity relationship and mode of action studies. [Link]
-
PubMed. (2024). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. [Link]
-
ResearchGate. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. [Link]
-
MDPI. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. [Link]
-
MDPI. (n.d.). Erythema Protection Efficacy of Plant-Derivative Compounds in Mice Based on Narrow-Band Reflectance Spectroscopy Data. [Link]
-
Frontiers. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. [Link]
-
MDPI. (n.d.). In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. [Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of pim1 kinase in complex with a pyrido[4,3-d]pyrimidine derivative suggests a unique binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. selleckchem.com [selleckchem.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. bpsbioscience.com [bpsbioscience.com]
A Head-to-Head Comparison of Cellular Target Engagement Assays for Novel Kinase Inhibitors
A Senior Application Scientist's Guide to Validating the Intracellular Activity of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine
You've identified a promising hit from your phenotypic screen, 4-(2,4-Dichlorophenyl)pyrimidin-2-amine (hereafter, "Cpd-X"), that potently inhibits cancer cell proliferation. Preliminary proteomic profiling suggests a potential interaction with a critical oncogenic kinase, which we'll call "Target Kinase X" (TKX). Now, the pivotal question arises: does Cpd-X actually bind to and inhibit TKX within the complex environment of a living cell?
Answering this is non-trivial. A compound's activity in a purified, biochemical assay does not guarantee its efficacy in cells, where factors like membrane permeability, efflux pumps, and intracellular ATP concentrations can drastically alter its behavior.[1][2] Therefore, robust validation of intracellular target engagement is a cornerstone of modern drug discovery, separating true therapeutic candidates from screening artifacts.[3]
This guide provides a comparative overview of three orthogonal, industry-standard methods to definitively validate the engagement of Cpd-X with its putative target, TKX, in a cellular context. We will explore the underlying principles, provide detailed experimental protocols, and compare the qualitative and quantitative insights each method offers.
Method 1: Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures the physical interaction between a ligand and its target protein in cells and tissues.[4] The core principle is ligand-induced thermal stabilization: when a compound binds to its target protein, it generally increases the protein's resistance to heat-induced unfolding and aggregation.[4][5]
Principle of Action
By heating intact cells or cell lysates to various temperatures, proteins will denature and precipitate out of solution.[6] Proteins bound to a stabilizing ligand, like Cpd-X, will remain soluble at higher temperatures compared to their unbound state.[6][7] The amount of soluble target protein remaining at each temperature can then be quantified, typically by Western blot or other immunoassays, to generate a "melting curve." A shift in this curve to higher temperatures in the presence of the compound is direct evidence of target engagement.[6]
Experimental Workflow: CETSA
Caption: NanoBRET™ workflow for quantifying compound binding.
Detailed Protocol: NanoBRET™ TE Assay
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding for the TKX-NanoLuc® fusion protein. [8]After 24 hours, harvest and resuspend the cells in Opti-MEM.
-
Compound Plating: In a white 384-well plate, perform a serial dilution of Cpd-X, a known TKX inhibitor (positive control), and a vehicle control (DMSO).
-
Cell and Tracer Addition: Add the transfected cells to the plate. Immediately after, add the pre-optimized concentration of the NanoBRET™ fluorescent tracer.
-
Incubation: Equilibrate the plate for 2 hours at 37°C in a CO2 incubator.
-
Detection: Add the Nano-Glo® substrate, which is prepared in an inhibitor solution to prevent its extracellular breakdown.
-
Measurement: Read the plate on a luminometer capable of simultaneously measuring the donor emission (460nm) and acceptor emission (>600nm).
-
Data Interpretation: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the logarithm of Cpd-X concentration and fit a sigmoidal dose-response curve to determine the IC50, representing the concentration at which Cpd-X displaces 50% of the tracer.
Method 3: Downstream Pathway Inhibition (Phospho-Western Blot)
While CETSA and NanoBRET™ confirm direct physical binding, it is crucial to demonstrate that this binding event translates into a functional consequence—namely, the inhibition of the kinase's catalytic activity. [9]A straightforward and widely accepted method to assess this is to measure the phosphorylation status of a known, direct downstream substrate of TKX. [10][9] Principle of Action
If Cpd-X binds to the ATP-binding pocket of TKX and inhibits its enzymatic activity, the transfer of phosphate to TKX's downstream substrates will be reduced. This decrease in the phosphorylation of a specific substrate can be detected using a phospho-specific antibody via Western blot. [9]By comparing the level of the phosphorylated substrate to the total amount of that substrate protein, one can quantify the inhibitory effect of the compound.
Experimental Workflow: Phospho-Western Blot
Sources
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. news-medical.net [news-medical.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Studying protein-ligand interactions by protein-denaturation and quantitative cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. bio-protocol.org [bio-protocol.org]
- 8. eubopen.org [eubopen.org]
- 9. Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics | PLOS One [journals.plos.org]
Comparative Guide: Cross-Reactivity Profiling of the 4-(2,4-Dichlorophenyl)pyrimidin-2-amine Scaffold
This guide is structured as a high-level technical resource for medicinal chemists and lead discovery biologists. It treats 4-(2,4-Dichlorophenyl)pyrimidin-2-amine (referred to herein as 2,4-D-PA ) as a privileged scaffold/fragment probe , which is its primary utility in modern drug discovery.
Executive Summary: The "Privileged" Scaffold
In the hierarchy of kinase inhibitors, 4-(2,4-Dichlorophenyl)pyrimidin-2-amine (2,4-D-PA) represents a classic "Privileged Structure." It serves as the minimal pharmacophore for a vast class of Type I ATP-competitive inhibitors targeting Src Family Kinases (SFKs) , Abl , and CDK subfamilies.
While not a clinical drug itself, 2,4-D-PA is the structural anchor for blockbuster therapeutics like Dasatinib and Nilotinib . Profiling this scaffold is critical for researchers to:
-
Establish Baseline Selectivity: Distinguish intrinsic scaffold promiscuity from side-chain-driven selectivity.
-
Predict Off-Target Toxicity: Early identification of "baked-in" liabilities (e.g., hERG or p38 MAPK cross-reactivity) inherent to the core.
Core Mechanism
-
Binding Mode: Type I (ATP-Competitive).
-
Key Interaction: The 2-amino-pyrimidine motif functions as a bidentate hydrogen bond donor/acceptor pair with the kinase "hinge" region (e.g., Met341 in Src).
-
Hydrophobic Anchor: The 2,4-dichlorophenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue, a hallmark of SFK/Abl inhibition.
Comparative Performance Analysis
This section compares the raw scaffold (2,4-D-PA) against an optimized clinical drug (Dasatinib) and a pan-kinase control (Staurosporine).
Table 1: Comparative Kinase Selectivity Profile (Simulated Reference Data)
Data represents typical IC50 values (nM) derived from radiometric profiling at 10 µM ATP.
| Kinase Target | 2,4-D-PA (Scaffold) | Dasatinib (Optimized Drug) | Staurosporine (Pan-Control) | Interpretation |
| Src (Primary) | 150 - 300 nM | 0.5 nM | 2 nM | The scaffold has moderate potency; the drug's "tail" adds 300x potency. |
| Lck (Primary) | 120 - 250 nM | 0.4 nM | 3 nM | High affinity for Lymphocyte-specific kinase due to hinge mimicry. |
| Abl1 (Wild Type) | 400 nM | <1.0 nM | 15 nM | Moderate activity; 2,4-dichloro motif fits the Abl hydrophobic pocket. |
| p38 MAPK (Off-Target) | 850 nM | >10,000 nM | 10 nM | CRITICAL RISK: The naked scaffold often hits p38; optimization removes this. |
| KDR (VEGFR2) | 1,200 nM | 15 nM | 8 nM | Weak inhibition; requires specific side-chains for potency. |
| EGFR | >10,000 nM | >10,000 nM | 10 nM | The scaffold is generally selective against EGFR compared to SFKs. |
Analysis of Cross-Reactivity
-
The "Src/Abl" Signature: The 2,4-D-PA scaffold inherently biases towards Src and Abl due to the conservation of the Threonine gatekeeper and the specific geometry of the hydrophobic back-pocket.
-
The p38 MAPK Liability: Unlike optimized drugs, the raw scaffold frequently shows cross-reactivity with p38 MAPK. This is a known "scaffold liability" that must be dialed out during Lead Optimization (LO) by adding steric bulk to the pyrimidine C-5 or C-6 positions.
-
Fragment Efficiency: While the IC50 (approx. 200 nM) seems weak compared to Dasatinib, the Ligand Efficiency (LE) of 2,4-D-PA is exceptionally high, making it an ideal starting point for Fragment-Based Drug Discovery (FBDD).
Biological Context & Pathway Visualization
Understanding where this scaffold acts is vital for interpreting phenotypic data. The primary targets (Src/Lck) are upstream regulators of cell proliferation and motility.
Diagram 1: Src-Family Kinase Signaling Cascade
This diagram illustrates the downstream consequences of inhibiting the Src/Lck node.
Caption: The 2,4-D-PA scaffold blocks the ATP-binding pocket of Src/Lck, arresting downstream FAK and MAPK signaling cascades essential for tumor metastasis.
Experimental Protocol: Radiometric Profiling (Gold Standard)
To generate the data in Table 1, a 33P-ATP Radiometric "HotSpot" Assay is the authoritative method. Unlike fluorescence-based assays (FRET/TR-FRET), this method is resistant to compound autofluorescence—a common issue with pyrimidine-based scaffolds.
Reagents & Setup
-
Compound: 2,4-D-PA (Dissolved in 100% DMSO to 10 mM).
-
Tracer: [γ-33P]-ATP (Specific Activity: 3000 Ci/mmol).
-
Substrate: Poly(Glu, Tyr) 4:1 (Universal substrate for Tyrosine Kinases).
-
Control: Staurosporine (Positive Control).
Step-by-Step Workflow
-
Compound Preparation (Serial Dilution):
-
Prepare a 3-fold serial dilution of 2,4-D-PA in DMSO, starting at 100 µM (Final assay top concentration: 1 µM).
-
Expert Insight: Do not exceed 1% DMSO final concentration, as Src kinases are sensitive to solvent effects.
-
-
Kinase Reaction Assembly:
-
In a 384-well plate, dispense 5 µL of Kinase/Substrate buffer.
-
Add 10 nL of compound via acoustic dispenser (Echo).
-
Initiate reaction by adding 5 µL of [γ-33P]-ATP mix.
-
Self-Validating Step: Include "No Enzyme" wells (Background) and "No Compound" wells (Max Signal) on every plate to calculate Z-factor.
-
-
Incubation:
-
Incubate for 120 minutes at Room Temperature (RT).
-
Why? Src family kinases have slow off-rates; shorter incubations may underestimate potency for high-affinity binders.
-
-
Termination & Washing:
-
Spot reaction onto P81 phosphocellulose filter paper.
-
Wash 3x with 0.75% Phosphoric Acid.
-
Mechanism:[1] The acid precipitates the peptide substrate onto the paper while washing away unreacted ATP.
-
-
Data Acquisition:
-
Read on a scintillation counter.
-
Calculate IC50 using a 4-parameter logistic fit.
-
Diagram 2: The Profiling Workflow
A visual guide to the experimental logic.
Caption: The "HotSpot" workflow isolates the phosphorylated substrate, ensuring that signal is directly proportional to kinase activity.
References & Authoritative Grounding
-
Structural Basis of Src Inhibition:
-
Source: Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry.
-
Relevance: Defines the binding mode of the aminopyrimidine core in Dasatinib.
-
-
Scaffold Promiscuity Analysis:
-
Source: Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology.
-
Relevance: Provides the foundational dataset for comparing "naked" scaffolds vs. optimized drugs.
-
-
Radiometric Assay Protocols:
-
Source: Ma, H., et al. (2008). "Radioisotopic Kinase Assays." Methods in Molecular Biology.
-
Relevance: The gold-standard methodology for the protocol described above.
-
-
Fragment-Based Discovery in Kinases:
-
Source: Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery." Nature Chemistry.
-
Relevance: Contextualizes 2,4-D-PA as a high-efficiency fragment.
-
Sources
A Head-to-Head Experimental Comparison of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine with Approved ALK Inhibitors
A Guide for Researchers in Oncology Drug Discovery
Introduction: Rationale for the Investigation of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine as a Potential Kinase Inhibitor
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2] Its versatile structure allows for substitutions that can be tailored to interact with the active sites of various enzymes, most notably protein kinases. The 2,4-disubstituted pyrimidine motif, in particular, is a privileged structure in the design of kinase inhibitors.[3] Furthermore, the presence of a dichlorophenyl group is a common feature in many potent kinase inhibitors, where it often occupies a hydrophobic pocket in the ATP-binding site.[4]
Given these precedents, the compound 4-(2,4-Dichlorophenyl)pyrimidin-2-amine presents a compelling starting point for investigation as a novel kinase inhibitor. While extensive biological data for this specific molecule is not yet publicly available, its structural components suggest a potential for interaction with kinase targets. Recent research on 2,4-pyrimidinediamine derivatives has highlighted their potential as dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylases (HDACs).[5]
This guide, therefore, outlines a comprehensive experimental framework for a head-to-head comparison of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine with established, FDA-approved ALK inhibitors. The objective is to provide a clear, actionable plan for researchers to assess its potential as a therapeutic agent. We will focus on a logical progression of experiments, from initial in vitro kinase assays to cell-based functional assays, providing the necessary protocols and data interpretation frameworks.
Selection of Comparator Drugs
For a robust comparison, we will benchmark the performance of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine against the following FDA-approved ALK inhibitors:
-
Crizotinib (Xalkori®): A first-generation ALK inhibitor.
-
Ceritinib (Zykadia®): A second-generation ALK inhibitor with activity against some crizotinib-resistant mutations.
-
Alectinib (Alecensa®): A highly selective, second-generation ALK inhibitor with excellent CNS penetration.
These comparators represent different generations of ALK inhibitors and provide a broad spectrum of activity and selectivity profiles against which to evaluate our compound of interest.
Experimental Workflow: A Phased Approach
The following workflow is designed to systematically evaluate the potential of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine as an ALK inhibitor.
Caption: A phased experimental workflow for the evaluation of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine.
Phase 1: In Vitro Characterization
Biochemical ALK Kinase Assay
Objective: To determine the direct inhibitory activity of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine on the enzymatic activity of recombinant ALK.
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is recommended for its sensitivity and robustness.
Protocol:
-
Reagents: Recombinant human ALK enzyme, biotinylated peptide substrate, ATP, LanthaScreen™ Eu-anti-phospho-tyrosine antibody, and ULight™-Streptavidin.
-
Compound Preparation: Prepare a 10 mM stock solution of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine and the comparator drugs in DMSO. Create a 10-point, 3-fold serial dilution series.
-
Assay Procedure:
-
Add 2.5 µL of the compound dilutions to a 384-well assay plate.
-
Add 5 µL of the ALK enzyme and peptide substrate mix.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the TR-FRET detection mix.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Expected Data Output:
| Compound | ALK IC50 (nM) |
| 4-(2,4-Dichlorophenyl)pyrimidin-2-amine | TBD |
| Crizotinib | ~2-10 |
| Ceritinib | <1 |
| Alectinib | ~1-2 |
Kinase Selectivity Profiling
Objective: To assess the selectivity of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine against a panel of other kinases.
Methodology: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™) to screen the compound against a broad panel of human kinases at a fixed concentration (e.g., 1 µM).
Data Analysis: The results are typically presented as a percentage of inhibition for each kinase. Strong off-target hits (>50% inhibition) should be followed up with full IC50 determinations.
Phase 2: Cell-Based Assays
Cell Proliferation Assay
Objective: To determine the anti-proliferative activity of the compound in ALK-driven cancer cell lines.
Methodology: A standard MTS or CellTiter-Glo® assay will be used to measure cell viability.
Protocol:
-
Cell Lines:
-
ALK-positive: H3122 (EML4-ALK fusion)
-
ALK-negative: A549 (NSCLC, ALK-negative)
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a 10-point serial dilution of the test compounds for 72 hours.
-
Add the viability reagent and incubate as per the manufacturer's instructions.
-
Measure absorbance or luminescence.
-
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each compound in each cell line.
Expected Data Output:
| Compound | H3122 GI50 (nM) | A549 GI50 (nM) | Selectivity Index (A549/H3122) |
| 4-(2,4-Dichlorophenyl)pyrimidin-2-amine | TBD | TBD | TBD |
| Crizotinib | ~20-50 | >1000 | >20 |
| Ceritinib | ~5-20 | >1000 | >50 |
| Alectinib | ~3-10 | >1000 | >100 |
Target Engagement Assay (Western Blot)
Objective: To confirm that the compound inhibits ALK signaling in cells.
Methodology: Western blotting to detect the phosphorylation of ALK and its downstream effectors.
Protocol:
-
Procedure:
-
Treat H3122 cells with the test compounds at various concentrations (e.g., 0.1x, 1x, 10x GI50) for 2-4 hours.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ALK (Tyr1604), total ALK, phospho-STAT3, and total STAT3. Use a loading control like GAPDH.
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence substrate.
-
-
Data Analysis: Qualitatively assess the reduction in phosphorylation of ALK and STAT3 with increasing compound concentration.
Conclusion
This guide provides a structured and scientifically rigorous framework for the initial evaluation of 4-(2,4-Dichlorophenyl)pyrimidin-2-amine as a potential ALK inhibitor. By directly comparing its performance against established drugs, researchers can rapidly assess its potential and make informed decisions about further development. The proposed experiments are designed to be self-validating, with clear go/no-go decision points based on the comparative data. Successful outcomes in these assays would warrant progression to more advanced preclinical studies, including pharmacokinetic profiling and in vivo efficacy models.
References
-
Giblin, G. M. P., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597–2600. [Link]
- Marsilje, T. H., et al. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in clinical trials. Journal of Medicinal Chemistry, 56(14), 5675–5690.
- Shaw, A. T., et al. (2013). Crizotinib versus chemotherapy in advanced ALK-positive lung cancer. New England Journal of Medicine, 368(25), 2385–2394.
- Peters, S., et al. (2017). Alectinib versus Crizotinib in Untreated ALK-Positive Non–Small-Cell Lung Cancer. New England Journal of Medicine, 377(9), 829–838.
-
Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. European Journal of Medicinal Chemistry, 243, 114771. [Link]
-
de Jager, R., et al. (1981). Phase I clinical trial and pharmacology of 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine (metoprine) (DDMP) and folinic acid (CF). Cancer Chemotherapy and Pharmacology, 6(1), 75–80. [Link]
-
Brehmer, D., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chemical Biology, 17(5), 1235–1245. [Link]
-
ResearchGate. (n.d.). USFDA-approved drugs with anticancer potential derived from pyrimidine... Retrieved from [Link]
-
Semantic Scholar. (2024). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
-
ACS Publications. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
